4-[2-(3-Methylphenoxy)ethyl]piperidine

Sigma-1 Receptor Structure-Activity Relationship Receptor Subtype Selectivity

4-[2-(3-Methylphenoxy)ethyl]piperidine is a phenoxyalkylpiperidine derivative classified as a sigma-1 (σ₁) receptor ligand. This compound belongs to a class of molecules where the piperidine scaffold is linked via a flexible ethyl spacer to a 3-methylphenoxy aromatic group, a structural arrangement that has been systematically explored for high-affinity σ₁ receptor binding.

Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
CAS No. 946682-16-2
Cat. No. B3171388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(3-Methylphenoxy)ethyl]piperidine
CAS946682-16-2
Molecular FormulaC14H21NO
Molecular Weight219.32 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OCCC2CCNCC2
InChIInChI=1S/C14H21NO/c1-12-3-2-4-14(11-12)16-10-7-13-5-8-15-9-6-13/h2-4,11,13,15H,5-10H2,1H3
InChIKeyOKDWWXZPZMITTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[2-(3-Methylphenoxy)ethyl]piperidine (CAS 946682-16-2): Pharmacological Profile and Procurement Considerations


4-[2-(3-Methylphenoxy)ethyl]piperidine is a phenoxyalkylpiperidine derivative classified as a sigma-1 (σ₁) receptor ligand [1]. This compound belongs to a class of molecules where the piperidine scaffold is linked via a flexible ethyl spacer to a 3-methylphenoxy aromatic group, a structural arrangement that has been systematically explored for high-affinity σ₁ receptor binding [1]. While direct, publicly available, head-to-head comparative biological data for this specific compound is extremely limited, its value proposition in scientific procurement is anchored in its precise molecular architecture—a defined alkyl chain length and methyl substitution pattern—which offers a distinct physicochemical and steric profile compared to its closest analogs. This guide rigorously examines the available quantitative evidence to define the specific contexts where this particular substitution pattern provides a verifiable, rather than assumed, advantage.

The Risk of Generic Substitution for 4-[2-(3-Methylphenoxy)ethyl]piperidine: Why Structural Nuances Dictate Receptor Selectivity


Interchanging 4-[2-(3-Methylphenoxy)ethyl]piperidine with structurally similar piperidine derivatives carries a high risk of introducing uncontrolled experimental variability due to the profound impact of minor structural changes on receptor affinity and selectivity. Literature demonstrates that within the phenoxyalkylpiperidine class, the length of the alkyl linker (e.g., ethyl vs. propyl) is a critical determinant for favoring sigma-1 (σ₁) over sigma-2 (σ₂) receptor binding [1]. Furthermore, the position and nature of substituents on the phenoxy ring (e.g., meta-methyl vs. ortho- or para- substitution) can significantly alter binding affinity and functional activity at the σ₁ receptor [1]. Using an uncharacterized or differently substituted analog based solely on structural similarity without specific, comparative data would invalidate experimental results and compromise the reproducibility of research focused on precise sigma receptor modulation.

Quantitative Differentiation of 4-[2-(3-Methylphenoxy)ethyl]piperidine: A Comparative Evidence Guide


Linker Length Dictates Sigma Receptor Subtype Preference: Ethyl Linker Favors σ₁ Binding

The core differentiator for 4-[2-(3-Methylphenoxy)ethyl]piperidine is its ethyl linker, which, according to class-level SAR data, is a key structural feature favoring sigma-1 (σ₁) over sigma-2 (σ₂) receptor binding. This inference is drawn from a study demonstrating that phenethylpiperidines (containing an ethyl linker) preferentially target σ₁ receptors, while phenylpropylpiperidines (propyl linker) tend to favor σ₂ receptors [1]. While this data is derived from a broader class of N-arylalkylpiperidines and is thus a 'Class-level inference', it provides the most robust available guidance for differentiating this specific compound from propyl-linked analogs.

Sigma-1 Receptor Structure-Activity Relationship Receptor Subtype Selectivity

P2X3 Purinoceptor Antagonism: A Potential Point of Divergence from Dopaminergic Sigma Ligands

4-[2-(3-Methylphenoxy)ethyl]piperidine demonstrates measurable antagonist activity at the recombinant rat P2X3 purinoceptor with an EC50 of 80 nM when tested at 10 μM [1]. This activity is a notable point of potential differentiation from certain classical sigma receptor ligands, such as haloperidol, which are known to lack significant P2X3 activity [2]. This represents a 'Cross-study comparable' piece of evidence, as the assay conditions and reported EC50 value can be compared across different studies.

P2X3 Receptor Pain Research Off-Target Activity

Structure-Activity Inference: The 3-Methylphenoxy Moiety as a Distinctive σ₁ Pharmacophore Element

The precise substitution pattern of the aromatic ring in phenoxyalkylpiperidines is a critical determinant of sigma receptor binding affinity. While direct binding data (Ki) for 4-[2-(3-Methylphenoxy)ethyl]piperidine is not publicly available, research on the phenoxyalkylpiperidine class confirms that modifications to the aryloxy moiety, such as the presence and position of a methyl group, significantly influence biological activity [1]. This 'Class-level inference' highlights that the 3-methylphenoxy group is not an arbitrary feature but a deliberate structural element likely chosen to confer specific binding or selectivity properties distinct from unsubstituted or differently substituted (e.g., 4-fluoro) analogs.

Sigma-1 Receptor Pharmacophore Modeling Chemical Synthesis

High-Value Application Scenarios for 4-[2-(3-Methylphenoxy)ethyl]piperidine Based on Verified Evidence


Sigma-1 Receptor Pharmacology: Probing Subtype Selectivity and Neuroprotective Mechanisms

This compound is most valuable as a chemical tool in basic research settings designed to dissect sigma-1 (σ₁) receptor pharmacology. Its structural features (ethyl linker) make it a prime candidate for studies requiring a preferential σ₁ binder [1]. Research programs focused on neuroprotection, cognition, or the role of σ₁ in cellular stress response can leverage this compound to build structure-activity relationships, provided its activity is directly compared to propyl-linked or otherwise-substituted analogs in the same assay system [1].

Pain and Sensory Neurobiology: Investigating P2X3-Mediated Pathways with a Dual-Activity Probe

The documented P2X3 antagonist activity (EC50 = 80 nM) of 4-[2-(3-Methylphenoxy)ethyl]piperidine [1] positions it as a specialized probe for neurobiology research focused on purinergic signaling in sensory neurons. Unlike classic sigma ligands that lack P2X3 activity [2], this compound offers a unique pharmacological fingerprint. It is ideally suited for in vitro experiments (e.g., electrophysiology in dorsal root ganglion neurons) aiming to understand the functional interplay between sigma-1 receptor modulation and P2X3-mediated nociceptive signaling.

Medicinal Chemistry and SAR Studies: Optimizing Phenoxyalkylpiperidine Scaffolds

For medicinal chemistry programs, this compound serves as a defined reference standard for exploring the SAR of the phenoxyalkylpiperidine class. Its specific combination of an ethyl linker and a 3-methylphenoxy group provides a controlled point of comparison for evaluating how alternative linker lengths (e.g., methyl, propyl) or aromatic substitutions (e.g., halogen, methoxy) affect not only sigma receptor binding but also off-target activities like P2X3 antagonism [1][3]. Its use in head-to-head comparisons is essential for deriving robust, quantitative SAR models [3].

Technical Documentation Hub

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